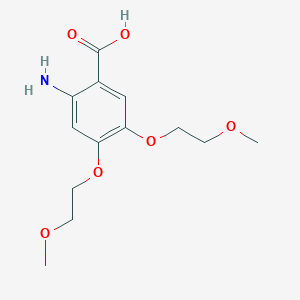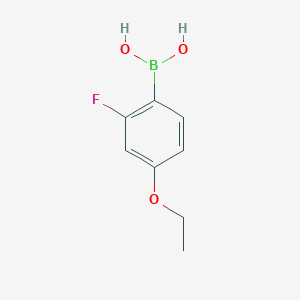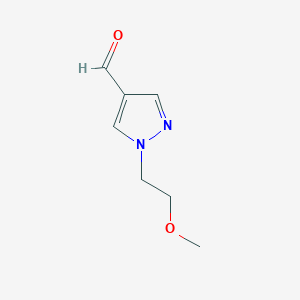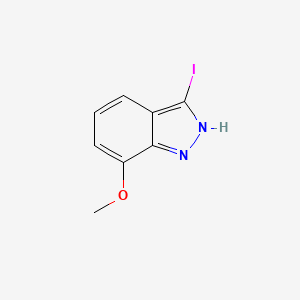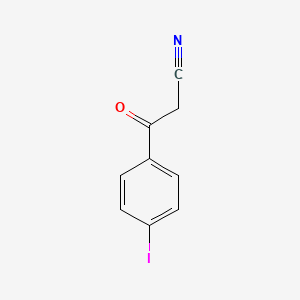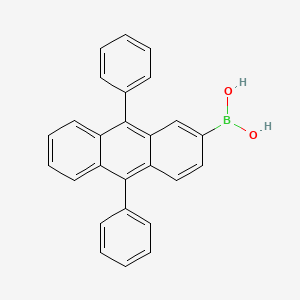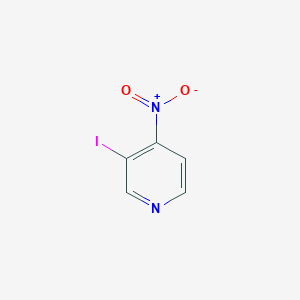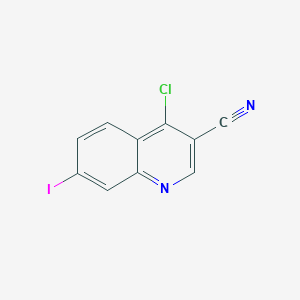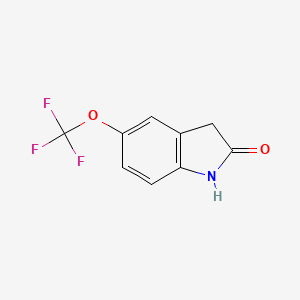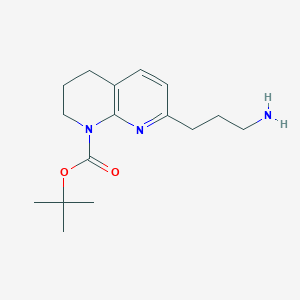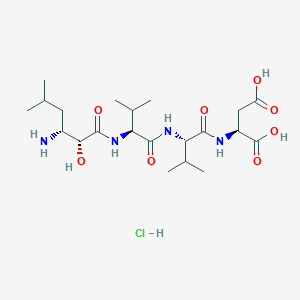
依匹马司他盐酸盐
描述
Epiamastatin hydrochloride is a potent inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This compound is a diastereoepimer of amastatin, a known aminopeptidase inhibitor . It is primarily used in biochemical research due to its ability to modulate enzyme activity.
科学研究应用
Epiamastatin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: The compound is used to investigate the role of matrix metalloproteinases in cellular processes.
Medicine: Research on Epiamastatin hydrochloride contributes to the development of therapeutic agents for diseases involving extracellular matrix degradation, such as cancer and arthritis.
Industry: It is used in the development of biochemical assays and diagnostic tools.
作用机制
Target of Action
Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .
Mode of Action
Epiamastatin hydrochloride interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :
- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Biochemical Pathways
The biochemical pathways affected by Epiamastatin hydrochloride are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, Epiamastatin hydrochloride disrupts the biochemical pathways that would normally lead to an allergic response .
Result of Action
The molecular and cellular effects of Epiamastatin hydrochloride’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, Epiamastatin hydrochloride can prevent itching associated with allergic conjunctivitis .
生化分析
Biochemical Properties
Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .
Cellular Effects
There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of epiamastatin hydrochloride over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of epiamastatin hydrochloride vary with different dosages in animal models .
Metabolic Pathways
There is currently no information available on the metabolic pathways that epiamastatin hydrochloride is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no information available on how epiamastatin hydrochloride is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no information available on the subcellular localization of epiamastatin hydrochloride and any effects on its activity or function .
准备方法
The synthesis of Epiamastatin hydrochloride involves several steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the following steps:
Formation of the peptide chain: This involves coupling reactions between amino acid derivatives to form the desired peptide sequence.
Hydroxylation and protection: The peptide is hydroxylated at specific positions, and protective groups are added to prevent unwanted reactions.
Final deprotection and purification: The protective groups are removed, and the compound is purified to achieve the desired purity level.
Industrial production methods for Epiamastatin hydrochloride are similar but scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and advanced purification techniques to ensure high yield and purity.
化学反应分析
Epiamastatin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the compound.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Epiamastatin hydrochloride can undergo substitution reactions, particularly at the amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Epiamastatin hydrochloride is similar to other matrix metalloproteinase inhibitors, such as amastatin and bestatin. it is unique due to its specific stereochemistry, which affects its binding affinity and inhibitory activity. Other similar compounds include:
Amastatin: Another aminopeptidase inhibitor with a different stereochemistry.
Bestatin: A competitive inhibitor of aminopeptidases with a distinct structure and mechanism of action.
Epiamastatin hydrochloride’s unique stereochemistry makes it a valuable tool in research, providing insights into enzyme inhibition and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-TXUMRZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-59-4 | |
| Record name | Epiamastatin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)

